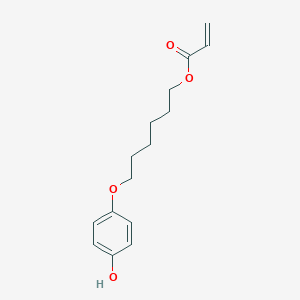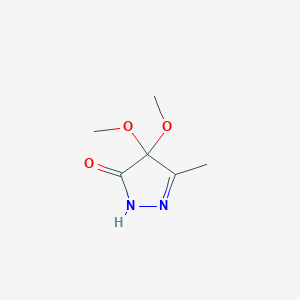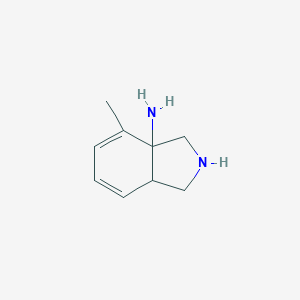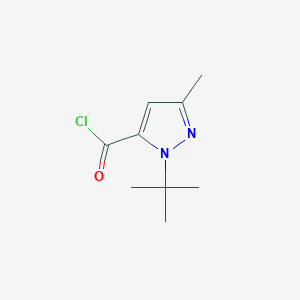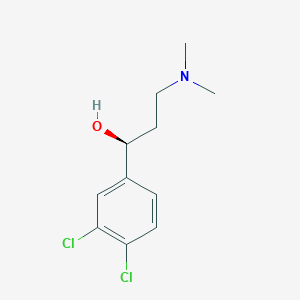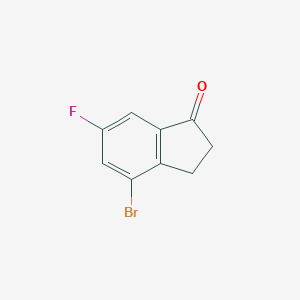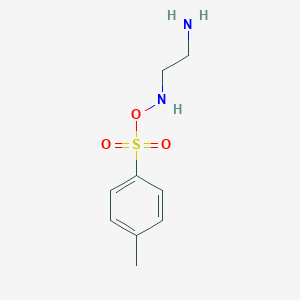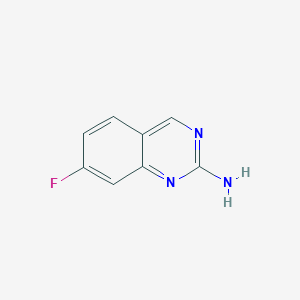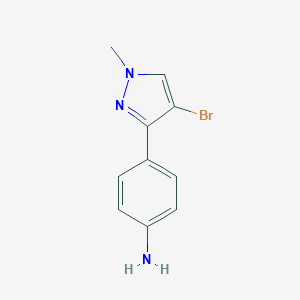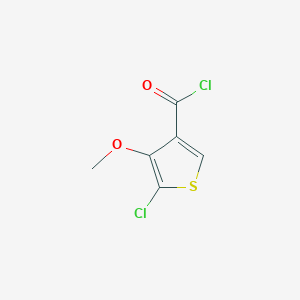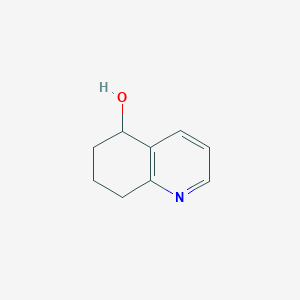
5,6,7,8-四氢喹啉-5-醇
描述
5,6,7,8-Tetrahydroquinolin-5-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxyl group attached to the quinoline ring, making it a valuable intermediate in various chemical reactions and applications.
科学研究应用
5,6,7,8-Tetrahydroquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary targets of 5,6,7,8-Tetrahydroquinolin-5-ol are the intracellular levels of reactive oxygen species (ROS) in colorectal cancer (CRC) cells . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. When overproduced, ros can cause oxidative stress, leading to cell damage and death .
Mode of Action
5,6,7,8-Tetrahydroquinolin-5-ol interacts with its targets by evoking cellular stress through ROS . This compound induces massive oxidative stress by disrupting the balance of cell survival, resulting in autophagy via the PI3K/AKT/mTOR signaling pathway . The compound also suppresses colony formation and the migration of HCT-116 cells, as well as deregulates the expression of several proteins involved in cell proliferation and metastasis .
Biochemical Pathways
The affected biochemical pathway is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to autophagy, a process where the cell self-digests its own components, providing an alternative energy source during periods of metabolic stress .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
The result of the action of 5,6,7,8-Tetrahydroquinolin-5-ol is the inhibition of CRC growth and proliferation . It achieves this by inducing oxidative stress, disrupting cell survival balance, and triggering autophagy . It also suppresses colony formation and cell migration, and deregulates the expression of proteins involved in cell proliferation and metastasis .
Action Environment
The action environment of 5,6,7,8-Tetrahydroquinolin-5-ol is within the intracellular environment of CRC cells . Environmental factors such as the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
It is known that substituted derivatives of tetrahydroquinoline, a similar compound, are common in medicinal chemistry . These derivatives have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 251 °C and a melting point of 20 °C
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinolin-5-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields 5,6,7,8-Tetrahydroquinoline, which can then be hydroxylated to form 5,6,7,8-Tetrahydroquinolin-5-ol .
Industrial Production Methods
Industrial production of 5,6,7,8-Tetrahydroquinolin-5-ol often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient conversion of quinoline derivatives to the desired product .
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.
Reduction: The compound can be further reduced to form fully saturated quinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Quinoline: The parent compound, which is fully aromatic and lacks the tetrahydro structure.
8-Hydroxyquinoline: Contains a hydroxyl group at a different position, leading to different chemical and biological properties.
Uniqueness
5,6,7,8-Tetrahydroquinolin-5-ol is unique due to its specific structure, which combines the tetrahydroquinoline core with a hydroxyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQCUHPUQHIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404726 | |
| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194151-99-0 | |
| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
